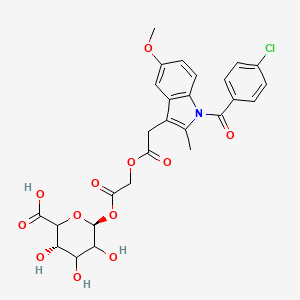
Acemetacin-acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acemetacin-acyl-beta-D-glucuronide is a significant metabolite formed from drugs containing a carboxylic acid group, including Acemetacin. The formation of acyl glucuronides like Acemetacin-acyl-beta-D-glucuronide increases the aqueous solubility and molecular mass of the conjugate compared to the parent drug, facilitating excretion through urine and bile. These metabolites are esters that undergo hydrolysis and intramolecular acyl migration, leading to potential toxicological implications due to their ability to covalently bind to proteins (Camilleri et al., 2018).
Synthesis Analysis
Acemetacin-acyl-beta-D-glucuronide and related compounds can be synthesized through selective acylation processes. Perrie et al. (2005) developed an efficient method for the chemical synthesis of acyl glucuronides by selective 1beta-acylation of allyl glucuronate with carboxylic acids, followed by mild deprotection. This method is effective for a range of carboxylic acids, including important drugs (Perrie et al., 2005).
Molecular Structure Analysis
The molecular structure of Acemetacin-acyl-beta-D-glucuronide can be characterized using high-field NMR spectroscopy. Sidelmann et al. (1996) utilized 750 MHz HPLC-NMR spectroscopy to study the acyl migration and identify individual positional isomers of a model drug glucuronide, demonstrating the analytical advantage of this method for obtaining structural information of interconverting compounds in equilibrium mixtures (Sidelmann et al., 1996).
Chemical Reactions and Properties
Acyl glucuronides undergo a series of chemical reactions, including acyl migration, hydrolysis, and covalent binding to proteins. Studies by Yoshioka and Baba (2009) on the structure-activity relationships for the degradation of 1-beta-O-acyl glucuronides provided insights into their electrophilic reactivity under physiological conditions, highlighting the factors affecting their degradation rate constants and the implications for potential toxicity (Yoshioka & Baba, 2009).
Physical Properties Analysis
The physical properties of Acemetacin-acyl-beta-D-glucuronide, such as solubility and stability, are crucial for its biological fate. The investigations by Camilleri et al. (2018) on the stability of 1-O-acyl-β-d-glucuronides of various acids as determined by their first order degradation half-lives indicate the importance of electronic and steric features contributing to conjugate stability under physiological conditions, which is essential for designing drugs with reduced toxicity (Camilleri et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and the potential for forming covalent protein adducts, are significant for understanding the toxicological profile of Acemetacin-acyl-beta-D-glucuronide. Ding et al. (1993) explored the covalent binding mechanism of acyl glucuronides to serum albumin, revealing that glucuronic acid moiety retention within covalent adducts suggests an imine formation mechanism for adduct generation in vivo, emphasizing the toxicological importance of these reactions (Ding et al., 1993).
Wissenschaftliche Forschungsanwendungen
Metabolism and Prediction Models
Acemetacin-acyl-beta-D-glucuronide, as a metabolite, is involved in the processes related to drug metabolism and detoxification. UDP glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the conjugation of xenobiotics, including drugs, with glucuronic acid. Acemetacin-acyl-beta-D-glucuronide is a product of such conjugation. The formation of acyl-glucuronides, like acemetacin-acyl-beta-D-glucuronide, is often a detoxification step, making substances more water-soluble and easier to excrete. However, in some cases, this conjugation can lead to the formation of toxic metabolites. Mathematical models that predict the metabolism of drugs by UGTs are crucial in drug discovery to avoid the formation of toxic metabolites and to ensure drug safety. A study by Swamidass and Dang (2015) demonstrates the feasibility of modeling UGT metabolism, including the formation of acyl-glucuronides, to predict which parts of a molecule are conjugated by UGTs. This model showed very high accuracy (greater than 99% AUC) and could distinguish between atoms that are conjugated and those that are not, even within the same functional group. However, it was noted that the model could not accurately predict conjugation involving sulfur atoms (Swamidass & Dang, 2015).
Role in Pharmacogenetics
Pharmacogenetics studies how genetic variations affect an individual's response to drugs. The formation of metabolites like acemetacin-acyl-beta-D-glucuronide and their interactions can vary based on genetic factors. A study by Talameh et al. (2012) discusses the variability in patient responses to heart failure pharmacotherapy, which may not be fully explained by clinical characteristics but could be influenced by genetic variations affecting drug metabolism pathways, including pathways involving metabolites like acemetacin-acyl-beta-D-glucuronide. The study indicates that genetic variants might identify which heart failure patients are most likely to benefit from certain pharmacotherapies, highlighting the importance of understanding drug metabolism and the formation of metabolites in personalized medicine (Talameh et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3S,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21?,22-,23?,24?,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGATKMJUPIELX-KAACLVPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acemetacin-acyl-beta-D-glucuronide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


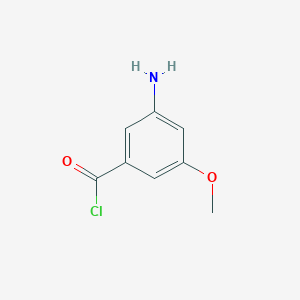
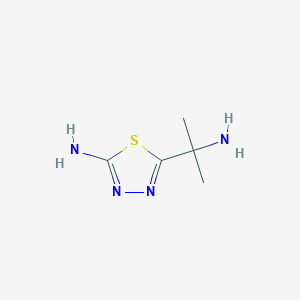
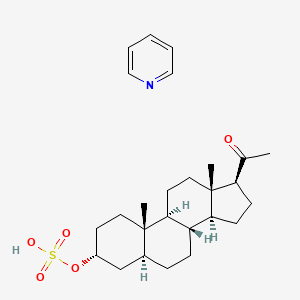
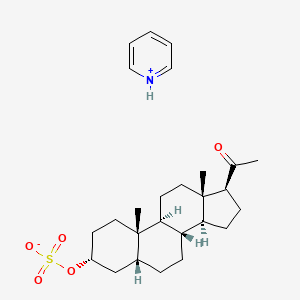
![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)